4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate
Description
4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate (CAS: 1282554-35-1) is a benzimidazole derivative with the molecular formula C₁₉H₂₀N₄·H₂O and a molecular weight of 322.40 g/mol . It exists as a hydrate, enhancing its crystalline stability compared to its anhydrous form (C₁₉H₂₀N₄, MW: 304.39 g/mol). Structurally, it features two benzimidazole rings: one substituted with a methyl group at position 4 and a propyl group at position 2, and another substituted with a methyl group at position 1. The monohydrate form is critical in pharmaceutical contexts, particularly as a synthetic intermediate or impurity in angiotensin II receptor blockers (ARBs) like Telmisartan .
Its polymorphic behavior and stability under varying humidity conditions are key considerations in drug formulation .
Properties
IUPAC Name |
4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4.H2O/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3;/h5-6,8-11H,4,7H2,1-3H3,(H,20,22);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCXGDVWYWJWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335907 | |
| Record name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282554-35-1 | |
| Record name | Telmisartan related compound A RS [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282554351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-6-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOLE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NMD7XVRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate is the angiotensin II receptor, which plays a crucial role in the cardiovascular system. This compound belongs to the group of angiotensin II antagonists, which are therapeutically used as medicaments for the cardiovascular system, especially to control high blood pressure.
Mode of Action
This compound interacts with the angiotensin II receptor by binding to it and blocking the action of angiotensin II. This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in fluid volume.
Biochemical Pathways
The compound’s action on the angiotensin II receptor affects the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. By blocking the action of angiotensin II, the compound inhibits vasoconstriction and decreases the secretion of aldosterone, a hormone that increases sodium and water reabsorption in the kidneys. This leads to a decrease in fluid volume and a reduction in blood pressure.
Biological Activity
4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate, commonly referred to as a derivative of benzimidazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to telmisartan, an antihypertensive medication, and exhibits various pharmacological properties that make it a candidate for further research in therapeutic applications.
- Molecular Formula : C19H20N4
- Molecular Weight : 304.39 g/mol
- CAS Number : 152628-02-9
- IUPAC Name : 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives, including 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, exhibit significant antimicrobial properties. In vitro assays have shown that these compounds possess activity against various Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl | 16 - 32 | Staphylococcus aureus |
| 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl | 32 - 64 | Escherichia coli |
These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds similar to 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl exhibit cytotoxic effects on various cancer cell lines. For example:
These results suggest that this compound may inhibit tumor growth and could be developed as a chemotherapeutic agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, benzimidazole derivatives have shown anti-inflammatory effects. Studies have indicated that these compounds can reduce inflammation markers in vitro, making them candidates for treating inflammatory diseases.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various benzimidazole derivatives against multiple bacterial strains. The results highlighted that certain modifications in the chemical structure significantly enhance antibacterial activity, with some derivatives exhibiting MIC values lower than standard antibiotics like ciprofloxacin .
Cytotoxicity Assessment
Research conducted by Abdel-Mohsen et al. demonstrated the cytotoxic effects of benzimidazole derivatives on several cancer cell lines. The study found that specific substitutions on the benzimidazole scaffold led to enhanced anticancer activity, suggesting a structure–activity relationship that could guide future drug design .
Scientific Research Applications
Chemical Profile
Molecular Characteristics:
- Molecular Formula: C19H20N4
- Molecular Weight: 304.39 g/mol
- CAS Number: 152628-02-9
- IUPAC Name: 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole
Impurity Reference Standards
4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole is classified as an impurity reference standard for Telmisartan, an antihypertensive drug. It serves as a benchmark for quality control in the synthesis of Telmisartan, ensuring that pharmaceutical formulations meet regulatory standards for purity and safety .
Research and Development
This compound is utilized in the development of new antihypertensive drugs. Its structural analogs are studied to enhance efficacy and reduce side effects associated with existing medications. Research focuses on optimizing the pharmacokinetic properties of benzimidazole derivatives to improve therapeutic outcomes .
Case Study 1: Quality Control in Pharmaceutical Manufacturing
In a study conducted by LGC Standards, the compound was used as a reference material for the analysis of Telmisartan formulations. The results highlighted its importance in ensuring consistent product quality across different batches, which is crucial for maintaining therapeutic efficacy and patient safety .
Case Study 2: Development of Novel Antihypertensives
A research team investigated various benzimidazole derivatives, including this compound, to identify potential candidates for new antihypertensive therapies. The study demonstrated that modifications to the benzimidazole structure could lead to compounds with improved selectivity and reduced adverse effects compared to traditional antihypertensives like Telmisartan .
4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole is subject to regulatory scrutiny due to its classification as an impurity. It is essential for manufacturers to adhere to guidelines set forth by agencies such as the FDA and EMA regarding the acceptable limits of impurities in pharmaceutical products .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Structural Complexity: Telmisartan incorporates a biphenylcarboxylic acid group, enhancing its receptor-binding affinity compared to the simpler benzimidazole backbone of the target compound . The monohydrate lacks the carboxylic acid moiety, reducing its polarity and bioavailability but improving synthetic utility as an intermediate .
Bendamustine-related compounds exhibit alkylating activity due to chloroethyl groups, diverging from the ARB mechanism .
Solubility and Stability: The monohydrate’s water insolubility contrasts with Telmisartan’s solubility in alkaline solutions (e.g., sodium hydroxide), critical for its oral bioavailability . Polymorphism is documented in both Telmisartan and the monohydrate, necessitating rigorous crystallographic analysis during formulation .
Key Insights :
- The monohydrate is structurally closer to Telmisartan’s core benzimidazole moiety than ester or nitrile impurities, making it a critical marker for reaction completeness .
- Impurity profiles highlight the importance of hydration control during synthesis; the monohydrate’s stability under storage conditions (e.g., humidity) is a key quality control parameter .
Pharmacokinetic and Toxicological Considerations
- Telmisartan : High biliary excretion (80%) due to its lipophilic biphenyl group, enabling once-daily dosing .
- Monohydrate: Lacks the biphenyl group, leading to faster renal clearance and lower tissue accumulation .
- Bendamustine-related compounds: Exhibit higher toxicity profiles due to alkylating side chains, unlike the inert monohydrate .
Preparation Methods
Polyphosphoric Acid (PPA) Method
- The 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is suspended in polyphosphoric acid.
- N-methyl-O-phenylene-diamine dihydrochloride is added.
- The mixture is heated to 130–135 °C for about 10 hours.
- After cooling and neutralization, the product is isolated by filtration.
- Yield: Approximately 77.4%.
Phosphorus Pentoxide / Methanesulfonic Acid Method
- Phosphorus pentoxide dissolved in methanesulfonic acid is heated to 125–145 °C.
- Reactants are added and reacted at this temperature.
- After cooling, neutralization, and activated carbon treatment, the product is isolated.
- Yield: Up to 85%.
Limitations of Traditional Methods
| Limitation | Description |
|---|---|
| Use of hazardous reagents | Polyphosphoric acid and phosphorus pentoxide/methanesulfonic acid mixtures are corrosive and difficult to handle. |
| High reaction temperatures | Elevated temperatures (up to 145 °C) can degrade the product or cause side reactions. |
| Excess reagent use | Often requires excess amounts of reagents acting as both solvent and reagent, reducing efficiency. |
| Safety concerns | Handling of reagents at high temperatures poses risks to operators. |
| Difficult reaction control | Physical properties of reagents necessitate additional control steps, complicating scale-up. |
Novel Preparation Method Using Phosphorus Oxychloride in Nonpolar Solvent
Reaction Description
- N-methyl-O-phenylene-diamine is dissolved in a nonpolar solvent such as xylene and cooled to ~5 °C.
- Phosphorus oxychloride is added at room temperature and stirred for 1 hour.
- 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is added.
- The mixture is refluxed to complete the reaction.
- After cooling, the reaction mixture is neutralized with sodium hydroxide and hydrochloric acid.
- The organic solvent is removed under reduced pressure.
- Crystallization is performed using ethyl acetate.
- The solid product is filtered, washed, and dried.
Advantages
| Advantage | Explanation |
|---|---|
| Mild reaction conditions | Reaction proceeds under reflux in xylene without exceeding necessary temperatures. |
| Safety improvements | Avoids high-temperature reagent additions and hazardous solvents like polyphosphoric acid. |
| Stoichiometric reagent use | Uses only the required amount of phosphorus oxychloride, improving cost-effectiveness. |
| High purity and yield | Produces high-purity product with yields up to 93%. |
| Suitable for industrial scale-up | Simplified process with fewer control steps and safer reagents facilitates mass production. |
Experimental Data (Representative Example)
| Parameter | Value |
|---|---|
| N-methyl-O-phenylene-diamine | 50.01 g dissolved in 560 mL xylene |
| Phosphorus oxychloride | 76.5 mL added at room temperature |
| 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid | 44.75 g added, refluxed for reaction |
| Reaction temperature | Reflux temperature of xylene (~138 °C) |
| Neutralization | Sodium hydroxide aqueous solution followed by hydrochloric acid |
| Crystallization solvent | Ethyl acetate |
| Product yield | 58.03 g (93%) |
Comparative Summary of Preparation Methods
| Method | Reagents Used | Reaction Conditions | Yield (%) | Safety & Scalability Notes |
|---|---|---|---|---|
| Polyphosphoric Acid | Polyphosphoric acid, diamine salt | 130–135 °C, 10 hours | ~77.4 | Hazardous reagents, high temp, difficult control |
| Phosphorus Pentoxide / Methanesulfonic Acid | P2O5/methanesulfonic acid, diamine | 125–145 °C | ~85 | Corrosive reagents, high temp, activated carbon needed |
| Phosphorus Oxychloride in Xylene | Phosphorus oxychloride, diamine, xylene | Reflux in xylene (~138 °C) | ~93 | Mild conditions, stoichiometric reagents, safer |
Additional Notes on Hydrate Formation
The monohydrate form of the compound is typically obtained during the crystallization step, where controlled addition of water or aqueous neutralization leads to crystallization of the monohydrate form. This step is critical for obtaining the desired solid-state properties for pharmaceutical applications.
Q & A
Q. What are the key synthetic routes for 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate, and how are intermediates characterized?
The synthesis typically involves multi-step protocols. For example:
Step 1 : React o-phenylenediamine with KOH and CS₂ in ethanol to form 1H-benzo[d]imidazole-2-thiol, confirmed via IR (S-H stretch at 2634 cm⁻¹) and ¹H-NMR (δ12.31 for S-H) .
Step 2 : Hydrazine hydrate treatment in methanol yields 2-hydrazinyl-1H-benzo[d]imidazole, characterized by IR (N-H stretch at 3464 cm⁻¹) and TLC/melting point analysis .
Final steps : Condensation with sodium cyanate and aromatic aldehydes/ketones produces the target compound. Purity is verified via elemental analysis (±0.4% deviation) and ESI-MS .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., N-H at 3395 cm⁻¹, S-H at 2634 cm⁻¹) .
- ¹H-NMR : Detects aromatic protons (δ6.5–8.5) and substituents like propyl (δ0.9–1.6 for CH₃) .
- 13C-NMR : Confirms aromatic carbons (δ115–151 ppm) and carbonyl groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 354.2 for C₁₉H₂₂N₄O) .
Q. What are common impurities in the synthesis of benzimidazole derivatives, and how are they controlled?
Impurities often arise from incomplete condensation or side reactions (e.g., brominated by-products or unreacted intermediates). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and column chromatography are used for separation. For example, Impurity B (EP) and E (EP) are monitored using retention time matching and spiked standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectral data?
- Comparative Analysis : Use reference standards (e.g., synthesized intermediates) to validate unexpected peaks. For example, a δ10.93 singlet in ¹H-NMR may indicate residual N-H groups in the benzimidazole ring .
- Impurity Profiling : Employ LC-MS to detect trace by-products (e.g., methyl esters or hydrolyzed derivatives) that alter spectral signatures .
- Dynamic NMR : Investigate tautomeric equilibria or rotational barriers that cause splitting in aromatic regions .
Q. What strategies optimize reaction yield while minimizing by-products in large-scale synthesis?
- Catalyst Screening : Use Pd/C or Raney nickel for selective hydrogenation of nitro intermediates .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates at 80–100°C .
- Purification : Gradient recrystallization (ethanol/water) removes hydrophobic impurities, improving yield to >85% .
Q. How do substituents (e.g., methyl, propyl) influence the compound’s physicochemical properties?
- Lipophilicity : Propyl groups increase logP (measured via shake-flask method), enhancing membrane permeability.
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points >250°C due to rigid benzimidazole cores .
- Solubility : Monohydrate formation (confirmed by TGA) improves aqueous solubility by 30% compared to anhydrous forms .
Q. What advanced techniques quantify trace impurities in the monohydrate form?
- HPLC-UV/Vis : LOD = 0.1 µg/mL for impurities like 4'-[[7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-6-carboxylic Acid using C18 columns .
- ICP-MS : Detects metal catalysts (e.g., Pd < 10 ppm) with collision/reaction cell technology .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., pH, stirring rate) to ensure batch-to-batch consistency .
- Data Validation : Cross-check spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to assign ambiguous peaks .
- Regulatory Compliance : Follow ICH Q3A guidelines for impurity thresholds in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
